molecular formula C25H34N10O4 B130751 N-(5-Aminopentyl) Methotrexate Amide CAS No. 136672-64-5

N-(5-Aminopentyl) Methotrexate Amide

Cat. No.: B130751
CAS No.: 136672-64-5
M. Wt: 538.6 g/mol
InChI Key: DYRNPWYHGNQALD-SFHVURJKSA-N
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Description

N-(5-Aminopentyl) Methotrexate Amide: is a derivative of Methotrexate, a well-known chemotherapeutic agent. This compound is particularly notable for its enhanced bioactivity and potency compared to Methotrexate. It is used as a fluorescent probe to study the transport of drugs across cell membranes .

Biochemical Analysis

Biochemical Properties

N-(5-Aminopentyl) Methotrexate Amide plays a crucial role in biochemical reactions, particularly in the study of drug transport across cell membranes. It binds to the plasma membrane of cells and can be visualized using a fluorescence microscope . This interaction allows researchers to study the dynamics of drug transport and the role of various transporters and binding proteins in this process.

Cellular Effects

This compound influences various cellular processes by binding to the plasma membrane. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to be visualized using fluorescence microscopy makes it a valuable tool for studying these cellular effects in detail .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules on the plasma membrane. This binding can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The compound’s fluorescent properties allow researchers to track these interactions and study their effects in real-time .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable at temperatures below -15°C, which is crucial for maintaining its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. It is important to determine the optimal dosage to avoid toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding these localization mechanisms can provide insights into the compound’s role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Aminopentyl) Methotrexate Amide typically involves the reaction of Methotrexate with 5-aminopentylamine under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at an elevated temperature to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at temperatures below -15°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N-(5-Aminopentyl) Methotrexate Amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amide group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(5-Aminopentyl) Methotrexate Amide has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe to study the transport of drugs across cell membranes.

    Biology: The compound is employed in cellular studies to visualize drug transport and binding to plasma membranes.

    Medicine: Due to its enhanced bioactivity, it is investigated for potential therapeutic applications, particularly in cancer treatment.

    Industry: The compound is used in pharmaceutical testing and development to ensure accurate results.

Comparison with Similar Compounds

    Methotrexate: The parent compound, widely used in chemotherapy.

    Aminopterin: An analogue of Methotrexate with similar therapeutic applications.

    Amethopterin: Another analogue with comparable properties.

Uniqueness: N-(5-Aminopentyl) Methotrexate Amide is unique due to its enhanced bioactivity and potency compared to Methotrexate. Its ability to act as a fluorescent probe for studying drug transport further distinguishes it from other similar compounds .

Properties

IUPAC Name

(2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N10O4/c1-35(14-16-13-30-22-20(31-16)21(27)33-25(28)34-22)17-7-5-15(6-8-17)23(37)32-18(24(38)39)9-10-19(36)29-12-4-2-3-11-26/h5-8,13,18H,2-4,9-12,14,26H2,1H3,(H,29,36)(H,32,37)(H,38,39)(H4,27,28,30,33,34)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRNPWYHGNQALD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436353
Record name MTX-DAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136672-64-5
Record name MTX-DAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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